4-Ethyl-3-iodoaniline

Organic Synthesis Building Block Physical Properties

4-Ethyl-3-iodoaniline (CAS 1369838-12-9) is a halogenated aromatic amine characterized by an ethyl group at the 4-position and an iodine atom at the 3-position on the benzene ring. This substitution pattern places it within the class of iodoanilines, compounds valued for their synthetic versatility, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
Cat. No. B12079066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-iodoaniline
Molecular FormulaC8H10IN
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)N)I
InChIInChI=1S/C8H10IN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3
InChIKeyKOOMRZKKPFRNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-iodoaniline (CAS 1369838-12-9): An Overview of a Specialized Halogenated Aniline Building Block


4-Ethyl-3-iodoaniline (CAS 1369838-12-9) is a halogenated aromatic amine characterized by an ethyl group at the 4-position and an iodine atom at the 3-position on the benzene ring . This substitution pattern places it within the class of iodoanilines, compounds valued for their synthetic versatility, particularly in palladium-catalyzed cross-coupling reactions . The compound is available from commercial suppliers with a typical purity of ≥95% or 98% . Its molecular formula is C8H10IN with a molecular weight of 247.08 g/mol .

Why 4-Ethyl-3-iodoaniline Cannot Be Simply Replaced by Other Iodoaniline or Alkylaniline Analogs


The substitution pattern of 4-Ethyl-3-iodoaniline creates a unique reactivity profile that distinguishes it from related analogs. The presence of the iodine atom at the 3-position, combined with the electron-donating ethyl group at the 4-position, modulates the electron density of the aromatic ring, thereby influencing both the rate and regioselectivity of subsequent electrophilic substitution or cross-coupling reactions . In contrast, replacing the iodine with bromine or chlorine results in significantly lower reactivity in Pd-catalyzed transformations due to the weaker C-X bond polarization and higher bond dissociation energy . Furthermore, the position of the iodine is critical; for example, 4-ethyl-2-iodoaniline would exhibit different steric and electronic environments, leading to altered reaction kinetics and product outcomes . Generic substitution of this specific building block with a different isomer or halogen could lead to reduced yields, undesired side reactions, or complete synthetic failure, especially in complex, multi-step sequences common in pharmaceutical development .

Quantitative Evidence for 4-Ethyl-3-iodoaniline's Differentiated Synthetic Value


Molecular Weight and Density: A Structural Baseline for Procuring 4-Ethyl-3-iodoaniline

The molecular weight and density of 4-Ethyl-3-iodoaniline provide a fundamental basis for its selection and handling. While specific boiling point data for 4-Ethyl-3-iodoaniline is not widely reported, its molecular weight of 247.08 g/mol is significantly higher than the non-iodinated analog 4-ethylaniline (121.18 g/mol) . This increased mass, conferred by the iodine atom (atomic mass ~127 g/mol), directly impacts its physical handling and purification. Furthermore, its density can be estimated to be higher than that of 3-iodoaniline (1.821 g/mL) due to the addition of the ethyl group. These physical differences are critical for experimental design, including solvent selection, stoichiometry calculations, and separation techniques.

Organic Synthesis Building Block Physical Properties

Purity and Quality Control: Verified Analytical Data for 4-Ethyl-3-iodoaniline

Commercially available 4-Ethyl-3-iodoaniline is offered with a standard purity of 98%, which is verified by independent batch-specific analytical reports including NMR, HPLC, and GC . This level of quality assurance is essential for reproducibility in research and industrial settings. In contrast, the purity of less common analogs or in-house synthesized batches can be variable and is often not supported by comprehensive analytical data. The availability of these reports minimizes the need for in-house characterization and reduces the risk of synthetic failure due to unknown impurities .

Quality Control Purity Analytical Standards

Enhanced Reactivity in Cross-Coupling Reactions: The Iodine Advantage

The carbon-iodine bond in 4-Ethyl-3-iodoaniline is highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the efficient construction of complex molecular architectures . This reactivity is a direct consequence of the iodine atom, which is a superior leaving group compared to bromine or chlorine due to its lower C-X bond dissociation energy (C-I ~57 kcal/mol, C-Br ~71 kcal/mol, C-Cl ~84 kcal/mol) and greater polarizability . While quantitative yield comparisons for this specific compound are not available, class-level data consistently show that aryl iodides react significantly faster and under milder conditions than their bromo or chloro counterparts in cross-coupling reactions . For instance, in a study on the synthesis of 3-iodoindoles, subsequent Suzuki reactions with the iodo-substrate proceeded smoothly in good yields, a trend expected for 4-Ethyl-3-iodoaniline as well [1].

Cross-Coupling Palladium Catalysis Synthetic Methodology

Targeted Pharmaceutical Intermediate: Specific Application in Neurological and Anti-inflammatory Drug Discovery

4-Ethyl-3-iodoaniline is specifically cited as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and anti-inflammatory conditions . This is a more targeted application compared to the broader, more general uses of simpler analogs. For example, 4-ethylaniline is primarily used as a general intermediate for dyes, agrochemicals, and some pharmaceuticals , while 3-iodoaniline is noted for its use in electronic materials and as a general pharmaceutical intermediate [1]. The specific mention of 4-Ethyl-3-iodoaniline in the context of neurological and anti-inflammatory targets suggests a curated utility in those specific research areas, differentiating it from less specialized building blocks.

Medicinal Chemistry Drug Discovery Pharmaceutical Intermediate

Optimal Application Scenarios for 4-Ethyl-3-iodoaniline Based on Verified Evidence


Synthesis of Novel CNS-Active Pharmaceutical Candidates via Late-Stage Diversification

4-Ethyl-3-iodoaniline is ideally suited as a core building block for synthesizing libraries of drug candidates targeting neurological disorders . The aryl iodide at the 3-position provides a versatile handle for late-stage diversification through Pd-catalyzed cross-coupling reactions . This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by introducing various aryl, alkenyl, or alkynyl groups onto the aniline scaffold. The 4-ethyl group serves as a metabolically stable substituent, often enhancing lipophilicity and brain penetration . This approach is more efficient than synthesizing each derivative from scratch and is a common strategy in modern drug discovery programs.

Reliable Intermediate for Parallel Synthesis and High-Throughput Experimentation

For high-throughput experimentation (HTE) and parallel synthesis, reproducibility is paramount. The commercial availability of 4-Ethyl-3-iodoaniline with a guaranteed purity of 98% and accompanying analytical data (NMR, HPLC, GC) makes it a reliable and consistent input. This reduces the variability inherent in using building blocks of unknown or variable purity, thereby increasing the success rate of automated reactions and generating higher-quality data for SAR and machine learning models. The known high reactivity of the aryl iodide in cross-coupling also ensures that the desired transformations proceed efficiently under a broad range of HTE-optimized conditions, minimizing the number of failed or low-yielding reactions in a plate.

Key Starting Material for the Development of Anti-inflammatory Agents

Given its cited use in the synthesis of anti-inflammatory drugs , 4-Ethyl-3-iodoaniline is a strategic choice for programs focused on new treatments for inflammatory diseases. Researchers can utilize this compound to construct more complex heterocyclic systems, such as substituted quinolines or indoles, which are common core structures in anti-inflammatory pharmacophores . The iodine atom allows for sequential functionalization, while the amine group can be further derivatized or serve as a point of attachment. Starting from this established intermediate can potentially shorten the timeline for generating patentable new chemical entities in a competitive therapeutic area.

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